methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H31N3O7 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.21620034 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to have antiulcer effects , suggesting that it may target enzymes or receptors involved in gastric acid secretion or mucosal protection.
Mode of Action
It is known to inhibit gastric acid secretion stimulated by 2-deoxy-d-glucose (2dg) . This suggests that it may interact with its targets to modulate their activity, leading to a decrease in gastric acid production.
Biochemical Pathways
Given its antiulcer effects , it is likely that it impacts pathways related to gastric acid secretion and mucosal protection.
Result of Action
This compound has been shown to produce a sustained increase in gastric mucosal blood flow in rats . It also results in a dose-related inhibition of gastric ulcers induced by various agents, including water-immersion stress, serotonin, acetylsalicylic acid (ASA), indometacin, ethanol, and 2DG plus indometacin . These results suggest that the compound has beneficial effects on both gastric aggressive and defensive factors.
Properties
IUPAC Name |
methyl 3-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7/c1-34-21-11-8-17(15-22(21)35-2)12-13-27-23(30)7-5-4-6-14-29-24(31)19-10-9-18(25(32)36-3)16-20(19)28-26(29)33/h8-11,15-16H,4-7,12-14H2,1-3H3,(H,27,30)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPZLJZRDIPAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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